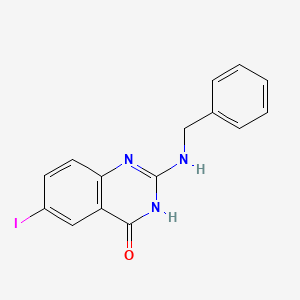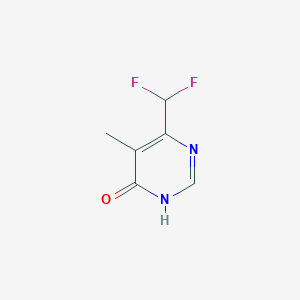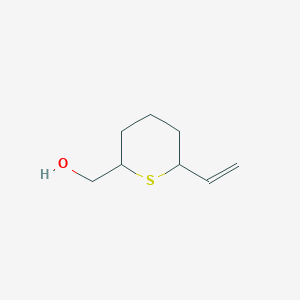![molecular formula C10H8N4O B13099878 2-(1H-Benzo[d]imidazol-2-yl)-5-methyl-1,3,4-oxadiazole](/img/structure/B13099878.png)
2-(1H-Benzo[d]imidazol-2-yl)-5-methyl-1,3,4-oxadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1H-Benzo[d]imidazol-2-yl)-5-methyl-1,3,4-oxadiazole is a heterocyclic compound that features both benzimidazole and oxadiazole rings These structures are known for their significant biological and pharmacological activities
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-Benzo[d]imidazol-2-yl)-5-methyl-1,3,4-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of benzimidazole derivatives with hydrazine derivatives, followed by cyclization with carboxylic acids or their derivatives. The reaction conditions often require the use of catalysts and solvents to facilitate the formation of the oxadiazole ring .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques is common in industrial settings to maintain consistency and efficiency .
Análisis De Reacciones Químicas
Types of Reactions
2-(1H-Benzo[d]imidazol-2-yl)-5-methyl-1,3,4-oxadiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the benzimidazole or oxadiazole rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s biological activity .
Aplicaciones Científicas De Investigación
2-(1H-Benzo[d]imidazol-2-yl)-5-methyl-1,3,4-oxadiazole has several scientific research applications:
Biology: It is studied for its interactions with biological macromolecules, such as proteins and nucleic acids, which can lead to the development of new biochemical tools.
Mecanismo De Acción
The mechanism of action of 2-(1H-Benzo[d]imidazol-2-yl)-5-methyl-1,3,4-oxadiazole involves its interaction with specific molecular targets. For example, in cancer research, the compound has been shown to inhibit the epidermal growth factor receptor (EGFR) tyrosine kinase, a key enzyme involved in cell signaling pathways that promote cancer cell growth and survival. By binding to the active site of EGFR, the compound prevents its activation and subsequent signaling, leading to reduced cancer cell proliferation and increased apoptosis .
Comparación Con Compuestos Similares
Similar Compounds
2-(1H-Benzo[d]imidazol-2-yl)-3-(4-(piperazin-1-yl)phenyl)propanenitrile: This compound also features a benzimidazole ring and has shown anticancer activity by inhibiting EGFR.
2-Chloro-3-(1H-benzo[d]imidazol-2-yl)quinoline: Another benzimidazole derivative with antitumor properties, showing activity against various cancer cell lines.
Uniqueness
2-(1H-Benzo[d]imidazol-2-yl)-5-methyl-1,3,4-oxadiazole is unique due to its combined benzimidazole and oxadiazole rings, which confer distinct chemical and biological properties. This dual-ring structure allows for versatile chemical modifications and interactions with multiple biological targets, making it a valuable compound in medicinal chemistry and drug development .
Propiedades
Fórmula molecular |
C10H8N4O |
|---|---|
Peso molecular |
200.20 g/mol |
Nombre IUPAC |
2-(1H-benzimidazol-2-yl)-5-methyl-1,3,4-oxadiazole |
InChI |
InChI=1S/C10H8N4O/c1-6-13-14-10(15-6)9-11-7-4-2-3-5-8(7)12-9/h2-5H,1H3,(H,11,12) |
Clave InChI |
RNDYHNFNAUYKSI-UHFFFAOYSA-N |
SMILES canónico |
CC1=NN=C(O1)C2=NC3=CC=CC=C3N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-Ethyl-6-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7(1H)-one](/img/structure/B13099800.png)
![2'-Methyl-6'-(trifluoromethyl)-3',4'-dihydro-2'H-spiro[piperidine-4,1'-pyrrolo[1,2-a]pyrazine] hydrochloride](/img/structure/B13099804.png)
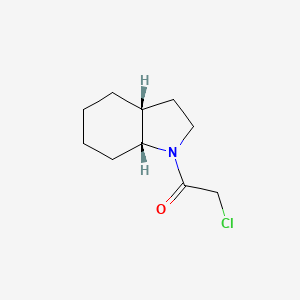

![methyl 5-[(Z)-N'-hydroxycarbamimidoyl]-2-methylbenzoate](/img/structure/B13099826.png)
![[1,2,3]Triazolo[1,5-A]pyridine-3-carbonyl chloride](/img/structure/B13099831.png)
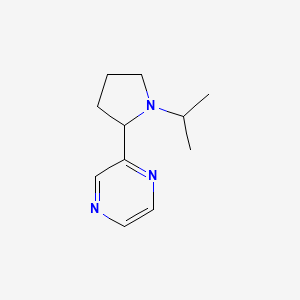
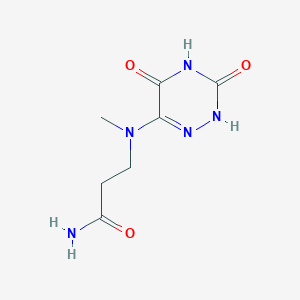
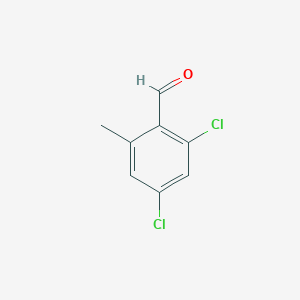
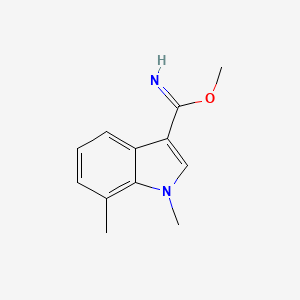
![[1,2,3]Thiadiazolo[4,5-c]pyridin-4-amine](/img/structure/B13099868.png)
